molecular formula C5H12ClN B14660548 N-(2-chloroethyl)propan-1-amine CAS No. 42453-16-7

N-(2-chloroethyl)propan-1-amine

Cat. No.: B14660548
CAS No.: 42453-16-7
M. Wt: 121.61 g/mol
InChI Key: CFZUIIKEGAIPQS-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)propan-1-amine: is an organic compound with the molecular formula C5H12ClN . It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing N-(2-chloroethyl)propan-1-amine involves the nucleophilic substitution of 2-chloroethylamine with propylamine.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-chloropropane.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-chloroethyl)propan-1-amine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-chloroethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes.

Industry: Industrially, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)propan-1-amine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to changes in the structure and function of these molecules, affecting cellular processes and potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: N-(2-chloroethyl)propan-1-amine is unique due to its specific reactivity and the position of the chlorine atom. This makes it particularly useful in certain synthetic applications where selective alkylation is required .

Properties

CAS No.

42453-16-7

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

N-(2-chloroethyl)propan-1-amine

InChI

InChI=1S/C5H12ClN/c1-2-4-7-5-3-6/h7H,2-5H2,1H3

InChI Key

CFZUIIKEGAIPQS-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCl

Origin of Product

United States

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